D-Selenocystine

Overview

Description

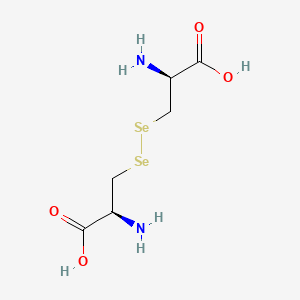

D-Selenocystine: is an oxidized derivative of selenocysteine, a rare amino acid that contains selenium instead of sulfur. It is a white solid and is known for its unique chemical properties and biological significance. Selenocysteine is often referred to as the 21st amino acid and is found in various enzymes and proteins across different life forms .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Selenocystine can be synthesized through the oxidation of selenocysteine. The process involves the formation of a diselenide bond between two selenocysteine molecules. This can be achieved by exposing selenocysteine to mild oxidizing agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS) and chemical ligation techniques. These methods allow for the efficient and scalable production of selenoproteins and their derivatives .

Chemical Reactions Analysis

Types of Reactions: D-Selenocystine undergoes various chemical reactions, including:

Oxidation: Conversion to selenocysteine or other selenium-containing compounds.

Reduction: Formation of selenol groups.

Substitution: Replacement of selenium with other elements or groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other mild oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Oxidation: Selenocysteine, selenocystamine.

Reduction: Selenol-containing compounds.

Substitution: Various selenium-substituted derivatives

Scientific Research Applications

Chemistry: D-Selenocystine is used in the synthesis of selenoproteins and other selenium-containing compounds. Its unique properties make it valuable in studying redox reactions and enzyme mechanisms .

Biology: In biological research, this compound is used to investigate the role of selenium in cellular processes. It is also employed in the study of selenoproteins, which are crucial for various metabolic pathways .

Medicine: this compound has potential therapeutic applications due to its antioxidant properties. It is being explored for its role in preventing oxidative stress-related diseases and as a potential cancer treatment .

Industry: In the industrial sector, this compound is used in the production of selenium-enriched supplements and as a component in various biochemical assays .

Mechanism of Action

D-Selenocystine exerts its effects primarily through its incorporation into selenoproteins. These proteins play a critical role in redox reactions and antioxidant defense mechanisms. The selenium atom in this compound allows it to participate in unique catalytic processes, enhancing the activity of enzymes like glutathione peroxidase and thioredoxin reductase .

Comparison with Similar Compounds

Selenocysteine: The reduced form of D-Selenocystine, containing a selenol group instead of a diselenide bond.

Cysteine: The sulfur analogue of selenocysteine, containing a thiol group.

Uniqueness: this compound is unique due to its selenium content, which imparts distinct chemical and biological properties. Unlike cysteine, this compound and selenocysteine can participate in redox reactions involving selenium, making them more reactive and versatile in certain biochemical contexts .

Biological Activity

D-Selenocystine, a selenium-containing amino acid, is a diastereomer of selenocystine and has garnered attention for its unique biological properties. This article explores the biological activity of this compound, focusing on its biochemical mechanisms, antioxidant properties, and potential therapeutic applications, supported by relevant data and case studies.

This compound contains a selenium atom in place of the sulfur atom found in cysteine. This substitution significantly alters its chemical behavior:

- Nucleophilicity : The pKa value of this compound is lower than that of cysteine, making it more nucleophilic at physiological pH. This property enhances its reactivity in biochemical reactions, particularly in redox processes .

- Oxidation-Reduction Potential : this compound can readily form diselenide bonds (Se–Se), which are crucial in redox reactions and contribute to protein stability . The redox potential of diselenides is generally lower than that of disulfides, indicating a higher reactivity towards oxidizing agents .

Antioxidant Properties

This compound exhibits potent antioxidant activity, which is critical for cellular protection against oxidative stress. It enhances the activity of glutathione peroxidase (GPx), an enzyme that protects cells from oxidative damage by catalyzing the reduction of hydrogen peroxide and organic peroxides .

Table 1: Comparison of Antioxidant Activities

| Compound | Antioxidant Activity (Relative to Control) |

|---|---|

| This compound | 150% |

| Cysteine | 100% |

| Selenomethionine | 120% |

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can downregulate pro-inflammatory cytokines, which are involved in various inflammatory diseases. This action may be beneficial in conditions such as arthritis and cardiovascular diseases .

Case Studies

- Selenium Supplementation in Animal Models : A study involving chicks demonstrated that dietary supplementation with this compound significantly improved GPx activity compared to controls. The enhanced antioxidant capacity was linked to reduced oxidative stress markers in serum and liver tissues .

- Cancer Research : In a preliminary study, this compound was tested for its effects on cancer cell lines. Results indicated that it inhibited cell proliferation and induced apoptosis in certain cancer types, suggesting potential as a chemotherapeutic agent .

- Metabolic Studies : Accumulation studies revealed that this compound is metabolized similarly to L-selenocystine, indicating its bioavailability and potential utility in selenium supplementation strategies for human health .

Properties

IUPAC Name |

(2S)-2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULROCUWKLNBSN-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)[Se][Se]C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4Se2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181429 | |

| Record name | 3,3'-Diselenobis[D-alanine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26932-45-6 | |

| Record name | Selenocystine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026932456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Diselenobis[D-alanine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SELENOCYSTINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36B4M60N9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes D-Selenocystine unique in terms of its enzymatic degradation?

A1: this compound is uniquely degraded by the enzyme this compound α,β-lyase, which is found in certain bacteria like Clostridium sticklandii [, , ]. This enzyme catalyzes the breakdown of this compound into pyruvate, ammonia, and elemental selenium [, , ]. Interestingly, this enzyme doesn't act on this compound's close analog, D-selenocysteine [, ].

Q2: Can this compound α,β-lyase facilitate reactions other than degradation?

A3: Yes, besides its degradation activity, this compound α,β-lyase can catalyze β-replacement reactions. For example, it can facilitate the reaction between this compound and various thiols, resulting in the production of S-substituted D-cysteines [, , ]. Furthermore, L-Selenohomocysteine can act as a substituent donor for D-cystine in the presence of this compound α,β-lyase, leading to the formation of selenocystathionine [].

Q3: How does the activity of L-Selenocystine compare to this compound in biological systems?

A4: Research using V79 cells indicates that L-Selenocystine exhibits significantly higher biological activity compared to this compound []. This difference is primarily observed in their ability to induce selenium-dependent glutathione peroxidase (GPx) activity, a key indicator of bioavailable selenium []. L-Selenocystine effectively increased GPx activity, while this compound showed minimal impact []. This suggests a stereospecific mechanism of action for these compounds within biological systems.

Q4: What is the significance of pyridoxal 5'-phosphate in relation to these enzymes?

A5: Pyridoxal 5'-phosphate, a derivative of Vitamin B6, plays a crucial role as a cofactor for this compound α,β-lyase [, ]. This highlights the importance of vitamin B6 in the metabolism of selenium amino acids, both in mammals and microbes []. Various other vitamin B6-dependent enzymes are involved in the intricate pathways of selenium amino acid metabolism [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.